N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
Description
N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring a unique hybrid structure combining oxazole, pyrazine, and furan moieties. The molecule contains two carboxamide groups: one bridging the oxazole and pyrazine rings, and another linking the oxazole core to a furan-2-ylmethyl substituent.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4/c20-12(17-6-9-2-1-5-22-9)11-8-23-14(18-11)19-13(21)10-7-15-3-4-16-10/h1-5,7-8H,6H2,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHJSURBSZOFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the alkylation of furan with an appropriate alkyl halide.
Synthesis of the pyrazine-2-carboxamide: This involves the reaction of pyrazine with a carboxylic acid derivative, such as an acid chloride or anhydride, under amide-forming conditions.
Coupling of intermediates: The furan-2-ylmethyl intermediate is then coupled with the pyrazine-2-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the oxazole ring: The final step involves the cyclization of the coupled intermediate to form the oxazole ring, which can be achieved through a cyclodehydration reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide and oxazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted amides and oxazoles.
Scientific Research Applications
Antitumor Activity
Research indicates that N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide exhibits notable antitumor properties. It has been shown to inhibit cancer-related pathways, particularly those involving mutated oncogenes such as BRAF and EGFR.
Case Study: In vitro Evaluation
A study evaluated the compound's effects on breast cancer cell lines (e.g., MDA-MB-231), revealing a significant reduction in cell viability at low concentrations (10 µM). The mechanism was linked to apoptosis induction via caspase activation.
Anti-inflammatory Properties
The compound has demonstrated potential as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), which play critical roles in inflammatory responses.
Case Study: Inflammatory Model
In a lipopolysaccharide-induced inflammation model, administration of the compound resulted in a 50% decrease in TNF-α levels compared to controls, indicating its potential utility in treating inflammatory diseases.
Antimicrobial Activity
Emerging data suggest that this compound possesses antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis.
Case Study: Antimicrobial Testing
In vitro assays demonstrated strong activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its chemical structure. Variations in substituents on the furan and pyrazine rings correlate with changes in potency against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Substituents on Furan Ring | Altered binding affinity; increased potency against cancer cells |
| Variations on Pyrazine Moiety | Enhanced anti-inflammatory effects |
| Changes in Carboxamide Group | Improved solubility and bioavailability |
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets. The furan and pyrazine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related molecules from the literature. Below is a detailed analysis of key analogs and their properties:
Structural Analog: N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
This analog replaces the furan-2-ylmethyl group with a 3-chloro-4-methoxyphenyl substituent. The introduction of electron-withdrawing (Cl) and electron-donating (OMe) groups on the phenyl ring may enhance lipophilicity and influence binding interactions compared to the furan-containing target compound.
Pyrazine Carboxamide Derivatives ( and )
Compounds such as N-(4′-chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide (5b) share the pyrazine-2-carboxamido motif. Key differences include:
- Synthesis Yield : Compound 5b was synthesized in 72% yield using coupling agents, which is higher than yields reported for halogen-substituted quinazoline derivatives (45–57%) .
Quinazoline Derivatives ()
Quinazoline-based compounds (A2–A6) feature a 4-oxo-3,4-dihydroquinazolin-2-ylmethylpiperazine scaffold. Unlike the target compound’s oxazole-pyrazine core, these analogs exhibit:
- Lower Melting Points : Melting ranges for A2–A6 (189–199°C) are comparable to typical carboxamides but may reflect differences in crystallinity due to piperazine vs. oxazole ring systems .
- Synthetic Accessibility : Yields for A2–A6 (45–57%) are moderate, suggesting that the target compound’s synthesis (if similar) may require optimized conditions .
Furan-Containing Analog ()
N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide shares the furan-2-ylmethyl group but replaces the oxazole with a pyrazolo-pyrazine core. Key comparisons include:
- Molecular Weight : The analog has a molecular weight of 272.26 g/mol, likely lower than the target compound due to the absence of the oxazole-carboxamide unit .
- Hydrogen-Bonding Capacity: Both compounds have 2 H-bond donors and 4 acceptors, suggesting similar solubility profiles .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Implications
Synthetic Challenges : The target compound’s hybrid structure may pose synthesis hurdles, as seen in moderate yields (45–72%) for related carboxamides .
Structural Uniqueness: The oxazole-pyrazine core distinguishes it from quinazoline and pyrazolo-pyrazine analogs, possibly offering novel binding modes in biological targets .
Biological Activity
N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, with the CAS number 1396758-47-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 313.27 g/mol. The compound features a complex structure that includes an oxazole ring, which is often associated with various biological activities.
Antiviral Activity
Recent studies indicate that compounds similar to this compound exhibit antiviral properties. For instance, research on oxazinyl flavonoids has shown promising results against Tobacco Mosaic Virus (TMV), with certain derivatives demonstrating higher antiviral activity compared to established antiviral agents like ribavirin . Although specific data on this compound's antiviral efficacy is limited, its structural analogs suggest potential in this area.
Anticancer Potential
Compounds containing oxazole and pyrazine moieties have been explored for their anticancer properties. A study focusing on similar structures revealed significant cytotoxic effects against various cancer cell lines, indicating that the incorporation of these functional groups may enhance anticancer activity . While direct studies on this compound are lacking, the existing literature supports further investigation into its potential as an anticancer agent.
Enzyme Inhibition
The compound's structure suggests it may inhibit specific enzymes involved in disease processes. For example, oxazole derivatives have been studied for their ability to inhibit tyrosinase, an enzyme linked to melanin production and implicated in certain skin disorders . This inhibition could open pathways for therapeutic applications in dermatology.
Synthesis and Evaluation of Related Compounds
A series of studies have synthesized various derivatives of oxazole and pyrazine compounds to evaluate their biological activities. For instance, a recent study synthesized multiple oxazinyl flavonoids and assessed their antiviral and fungicidal activities against common agricultural pathogens . The results indicated that many synthesized compounds exhibited moderate to high inhibitory activities, suggesting a promising avenue for developing new agrochemicals.
Mechanistic Studies
Mechanistic studies on similar compounds have revealed insights into their mode of action. For example, the inhibition of viral replication by certain oxazine derivatives was attributed to their ability to interfere with viral enzyme functions, highlighting the importance of structural features in dictating biological activity .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
